![molecular formula C24H30N6O4 B6480536 5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 899213-43-5](/img/structure/B6480536.png)
5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H30N6O4 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.23285346 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. Triazoles are known for their diverse biological activities and potential therapeutic applications in various fields, including oncology and metabolic diseases. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C22H26N6O3, with a molecular weight of 422.5 g/mol. The IUPAC name is this compound. The structure features multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of triazole derivatives often includes antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies.
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For example:
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting angiogenesis. They can also interfere with DNA synthesis and repair mechanisms.
- Case Study : A study conducted on a related triazole compound demonstrated an EC50 value of approximately 6 µM against pancreatic β-cells under stress conditions . This suggests that modifications in the triazole structure can enhance cytotoxicity towards cancer cells.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties:
- Spectrum of Activity : These compounds have shown efficacy against a range of pathogens including bacteria and fungi.
- Research Findings : In vitro studies have demonstrated that certain triazole derivatives possess broad-spectrum antimicrobial activity with varying degrees of potency depending on the substituents on the triazole ring.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The presence of diethoxy groups may enhance solubility and absorption in biological systems.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes could influence the compound's bioavailability and efficacy.
- Excretion : Renal excretion is likely a primary route for elimination due to the compound’s molecular weight.
Data Summary Table
The following table summarizes key findings related to the biological activity of similar triazole compounds:
Properties
IUPAC Name |
5-amino-N-(2,5-diethoxyphenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O4/c1-6-33-17-8-9-19(34-7-2)18(12-17)26-24(32)22-23(25)30(29-28-22)13-20(31)27-21-15(4)10-14(3)11-16(21)5/h8-12H,6-7,13,25H2,1-5H3,(H,26,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMLYALIZLDKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=C(C=C3C)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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